N-benzoyl-d5-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

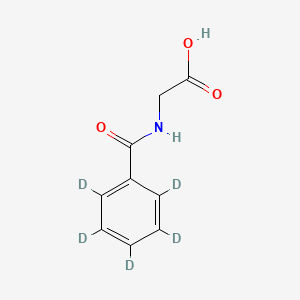

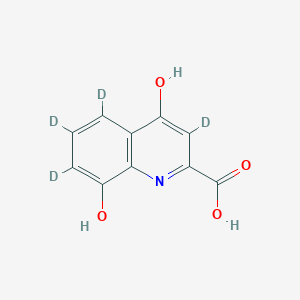

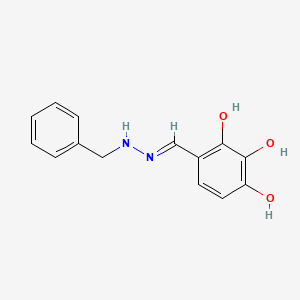

N-benzoyl-d5-glycine, also known as hippuric acid, is a metabolite of aromatic compounds from food. It is commonly found in urine . It is used for scientific research .

Synthesis Analysis

The synthesis of N-benzoyl-d5-glycine involves the acylation of glycine with benzoyl chloride . This reaction cannot be completed by simple mixing of the acid and the amine compounds because the result of the reaction would be an acid-base neutralization reaction which occurs much faster .Molecular Structure Analysis

The molecular formula of N-benzoyl-d5-glycine is C6D5CONHCH2COOH . Its molecular weight is 184.21 .Chemical Reactions Analysis

Hippuric acid is readily hydrolysed by hot caustic alkalis to benzoic acid and glycine . Nitrous acid converts it into benzoyl glycolic acid .Physical And Chemical Properties Analysis

N-benzoyl-d5-glycine is stable if stored under recommended conditions . .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“N-benzoyl-d5-glycine” is used in pharmaceutical research . It’s a deuterium-labeled compound, which makes it useful in studies involving mass spectrometry or nuclear magnetic resonance (NMR) as it provides a distinct signal that can be easily distinguished from non-labeled compounds .

Anticonvulsant Activity

Research has shown that certain lipophilic glycine derivatives, including “N-benzoyl-d5-glycine”, demonstrate anticonvulsant activity in animal epilepsy models . This suggests potential applications in the development of new anticonvulsant drugs.

Metabolite Biomarker

Hippuric acid-d5, also known as N-benzoyl-d5-glycine, is a metabolite of aromatic compounds from food . It’s a normal component in urine and can serve as a biomarker in various diagnostic tests .

Optosensing in Clinical Diagnostics

Hippuric acid-d5 has been used in the development of fluorescent molecularly imprinted polymers (MIPs) for optosensing of hippuric acid in human urine samples . This has potential applications in clinical diagnostics.

Gut Microbiota Research

Hippuric acid-d5 is associated with the gut microbiome. Studies have found a correlation between urine hippuric acid levels and microbiota ecological diversity . This suggests potential applications in gut microbiota research and the study of related diseases.

Food Preservative Research

As a derivative of benzoic acid, N-benzoyl-d5-glycine is related to sodium benzoate, a widely used food preservative . It can be used in research studying the effects of such preservatives on glucose homeostasis and metabolic profiles in humans .

Wirkmechanismus

Target of Action

N-benzoyl-d5-glycine, also known as hippuric acid-d5, is a deuterium-labeled variant of hippuric acid . It doesn’t have a specific target in the body. Instead, it is a metabolic product of the conjugation of benzoic acid and glycine .

Mode of Action

The mode of action of N-benzoyl-d5-glycine involves a two-step process :

- Step 1 : Gut microbial metabolism of dietary aromatic compounds to benzoic acid .

- Step 2 : Hepatic conjugation of benzoic acid with glycine, forming N-benzoyl-d5-glycine .

Biochemical Pathways

The biochemical pathway involved in the formation of N-benzoyl-d5-glycine is the conjugation of benzoic acid and glycine . This process occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . The resulting compound is then conjugated with glycine to form N-benzoyl-d5-glycine .

Pharmacokinetics

It is known that hippuric acid, the non-deuterated form of the compound, is a normal component in urine as a metabolite of aromatic compounds from food . This suggests that N-benzoyl-d5-glycine is likely excreted in the urine after its formation.

Result of Action

The primary result of the action of N-benzoyl-d5-glycine is its presence in the urine as a metabolite of aromatic compounds from food . It is used as a biomarker in various assessment studies, such as diseases and disorders, and occupational exposure of toluene .

Action Environment

The action of N-benzoyl-d5-glycine is influenced by the gut microbiota, which plays a crucial role in the initial step of its formation . Changes in the composition or function of the gut microbiota could potentially affect the production of N-benzoyl-d5-glycine. Additionally, factors such as diet, particularly the intake of aromatic compounds, can influence the levels of N-benzoyl-d5-glycine .

Safety and Hazards

N-benzoyl-d5-glycine is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-d5-glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)

![2,9-Di(pyridin-4-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B590234.png)

![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)